

An In-Depth Technical Guide to 6-Iodoisatoic Anhydride

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Compound of Interest

Compound Name: 6-iodo-2H-3,1-benzoxazine-
2,4(1H)-dione

Cat. No.: B052693

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-iodoisatoic anhydride, a halogenated derivative of isatoic anhydride. It details the chemical identity, including its CAS number and IUPAC name, and presents a summary of its physicochemical properties. This guide also outlines a general methodology for its synthesis based on established procedures for substituted isatoic anhydrides and explores its potential applications in drug discovery and organic synthesis, drawing from the known reactivity of the isatoic anhydride scaffold.

Chemical Identification and Properties

6-Iodoisatoic anhydride is a substituted heterocyclic compound. The presence of an iodine atom on the aromatic ring significantly influences its chemical reactivity and potential for further functionalization.

Identifier	Value
CAS Number	116027-10-2
IUPAC Name	6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione
Molecular Formula	C ₈ H ₄ INO ₃
Molecular Weight	289.03 g/mol

A detailed table of physical and chemical properties would be populated here as more experimental data becomes available.

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of 6-iodoisatoic anhydride is not readily available in peer-reviewed literature, a general and plausible synthetic route can be derived from established methods for the preparation of substituted isatoic anhydrides. A common approach involves the cyclization of a corresponding substituted anthranilic acid.

Experimental Protocol: General Synthesis of Substituted Isatoic Anhydrides

This protocol is based on the general synthesis of isatoic anhydride derivatives from anthranilic acids.

Materials:

- 2-Amino-5-iodobenzoic acid
- Phosgene (or a phosgene equivalent such as triphosgene)
- Anhydrous aprotic solvent (e.g., toluene, dioxane)
- Inert gas (e.g., nitrogen, argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

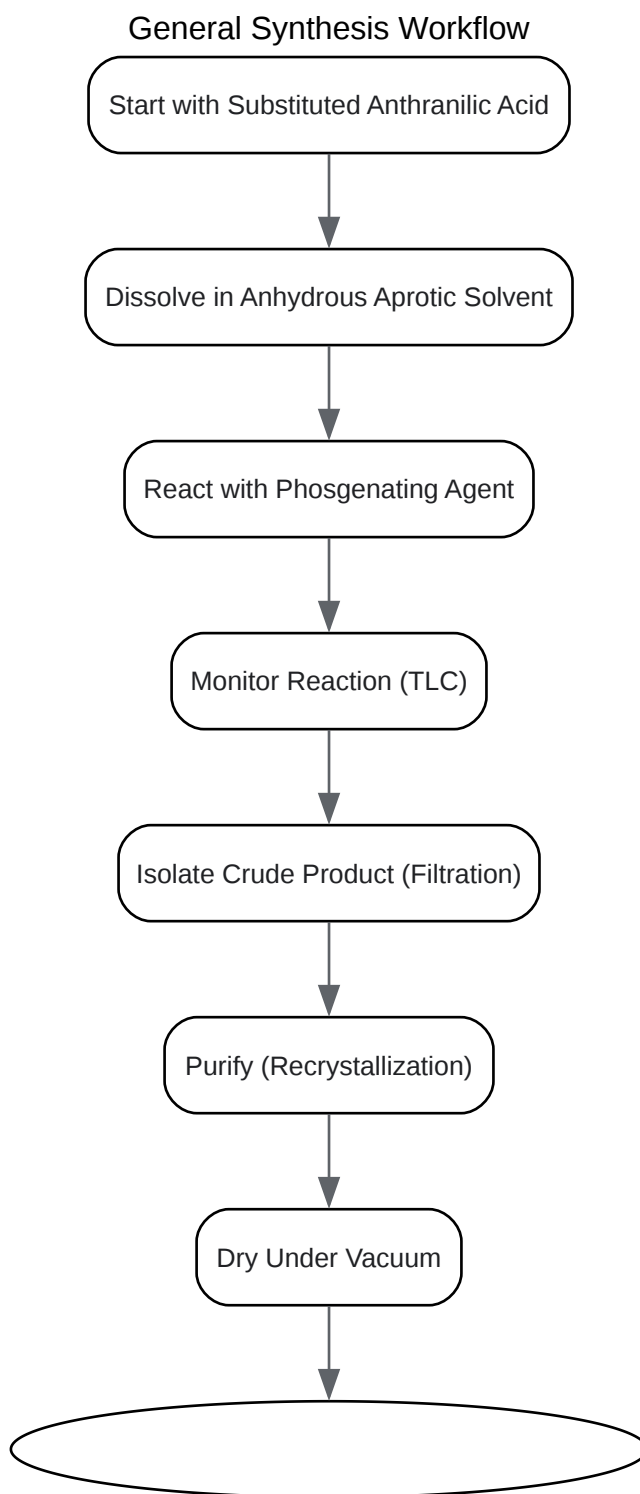
- Heating and stirring apparatus
- Apparatus for filtration
- Rotary evaporator

Procedure:

- **Preparation of the Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize excess phosgene), and a dropping funnel is assembled. The system is flushed with an inert gas.
- **Dissolution of Starting Material:** 2-Amino-5-iodobenzoic acid is suspended in an anhydrous aprotic solvent within the reaction flask.
- **Introduction of Phosgenating Agent:** A solution of phosgene (or triphosgene) in the same solvent is added dropwise to the stirred suspension at a controlled temperature (often room temperature or slightly below).
- **Reaction Monitoring:** The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a small amount of cold solvent to remove impurities.
- **Purification:** The crude 6-iodoisatoic anhydride can be purified by recrystallization from a suitable solvent.
- **Drying:** The purified product is dried under vacuum to remove any residual solvent.

Safety Precautions: Phosgene and its equivalents are extremely toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment.

The following diagram illustrates the general workflow for the synthesis of substituted isatoic anhydrides.



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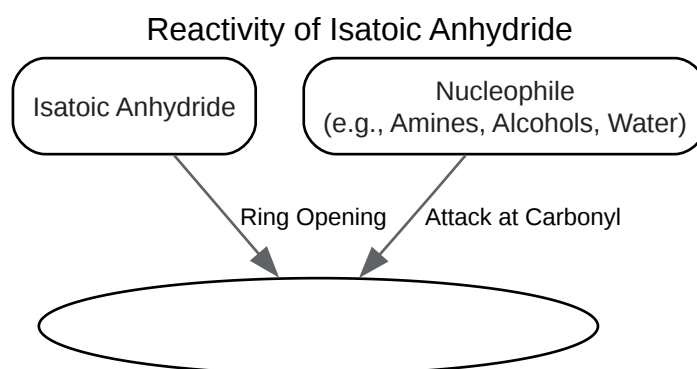
A generalized workflow for the synthesis of substituted isatoic anhydrides.

Reactivity and Potential Applications in Drug Development

Isatoic anhydrides are versatile intermediates in organic synthesis, primarily due to the reactivity of the anhydride functionality. The presence of the iodine atom in 6-iodoisatoic anhydride offers an additional site for synthetic modification, making it a valuable building block in drug discovery.

Core Reactivity

The isatoic anhydride ring can be opened by various nucleophiles, leading to the formation of a range of anthranilate derivatives. This reactivity is central to its use in constructing more complex molecules.



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General reactivity of the isatoic anhydride scaffold with nucleophiles.

Applications in Medicinal Chemistry

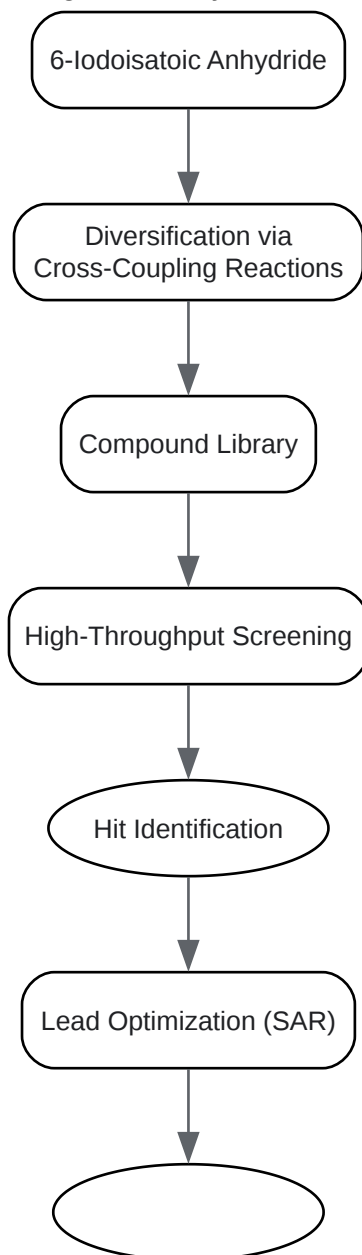
The isatoic anhydride scaffold is a precursor to a variety of heterocyclic compounds with known biological activities. The introduction of an iodine atom at the 6-position provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Potential therapeutic areas where derivatives of 6-iodoisatoic anhydride could be explored include:

- Anticonvulsants: Isatoic anhydride derivatives have been investigated for their potential as anticonvulsant agents.
- Anti-inflammatory Agents: The anthranilic acid core, which can be accessed from isatoic anhydride, is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).
- Antimicrobial Agents: Heterocycles derived from isatoic anhydride have shown promise as antibacterial and antifungal compounds.

The logical workflow for utilizing 6-iodoisatoic anhydride in a drug discovery program is depicted below.

Drug Discovery Workflow



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A logical workflow for the use of 6-iodoisatoic anhydride in drug discovery.

Conclusion

6-Iodoisatoic anhydride is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its defined chemical identity, coupled with the versatile reactivity of the isatoic anhydride core and the additional functionality provided by the

iodine substituent, makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential applications. Further research into its specific reaction conditions and biological activities is warranted to fully exploit its capabilities.

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